molecular formula C7H8FNO B049241 4-Fluoro-2-methoxyaniline CAS No. 450-91-9

4-Fluoro-2-methoxyaniline

Cat. No. B049241
CAS RN: 450-91-9
M. Wt: 141.14 g/mol
InChI Key: BNRRMRUVYDETQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluoro-2-methoxyaniline involves several key steps, including halogenation, nucleophilic substitution, and protection-deprotection strategies. Ragan et al. (2003) described an Ullman methoxylation process that includes the use of 2-fluoro-4-iodoaniline as a precursor, which is then subjected to methoxylation to produce 4-Fluoro-2-methoxyaniline (Ragan et al., 2003).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methoxyaniline reveals intriguing aspects of intramolecular and intermolecular interactions. Mzozoyana et al. (2019) synthesized a compound demonstrating strong intramolecular interaction between the fluorine and hydrogen atoms, indicative of the unique spatial arrangement and electronic effects in fluoro-substituted anilines (Mzozoyana et al., 2019).

Chemical Reactions and Properties

The reactivity of 4-Fluoro-2-methoxyaniline is influenced by its functional groups. For instance, the presence of the methoxy group can direct nucleophilic substitutions at the benzene ring, while the fluoro group affects the electronic properties and reactivity of the molecule. Pleixats and Marquet (1990) provided evidence of dual mechanistic pathways in the photoreaction of related fluoro-nitroanisoles, highlighting the complex reactivity patterns that may also be relevant to 4-Fluoro-2-methoxyaniline (Pleixats & Marquet, 1990).

Physical Properties Analysis

The physical properties of 4-Fluoro-2-methoxyaniline, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. These properties are determined by the molecular structure and the nature of its substituents. Studies specifically focusing on these aspects of 4-Fluoro-2-methoxyaniline were not found, but the methodologies used in the analysis of similar compounds can be applied to determine its physical properties.

Chemical Properties Analysis

The chemical properties of 4-Fluoro-2-methoxyaniline, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by the electron-withdrawing fluoro group and the electron-donating methoxy group. Leyva et al. (2015) explored the influence of fluoro- and methoxy- substitutions on the reactivity and NMR properties of related compounds, providing insights into how these groups might affect the chemical behavior of 4-Fluoro-2-methoxyaniline (Leyva et al., 2015).

Scientific Research Applications

  • Toxicity Assessment in Earthworms : A study titled "Metabonomic assessment of toxicity of 4‐fluoroaniline, 3,5‐difluoroaniline and 2‐fluoro‐4‐methylaniline to the earthworm Eisenia veneta (rosa): Identification of new endogenous biomarkers" by Bundy et al. (2002) explored the impact of similar compounds on earthworms. It identified potential biomarkers for xenobiotic exposure, showing that earthworms exposed to related compounds displayed altered chemical concentrations, suggesting its use in environmental toxicity studies (Bundy et al., 2002).

  • Detection of Biological Thiols in Pharmaceuticals : In the realm of pharmaceutical analysis, the research titled "High-performance liquid chromatographic determination of aliphatic thiols with aroylacrylic acids as fluorogenic percolumn derivatization reagents" by Gatti et al. (1990) demonstrated that derivatives of similar compounds could effectively identify biologically important thiols in pharmaceutical formulations through the formation of fluorescent adducts (Gatti et al., 1990).

  • Synthesis of Fluorinated Heterocyclic Compounds : Shi et al. (1996) in their study "Versatile 2-Fluoroacrylic Building Blocks for the Synthesis of Fluorinated Heterocyclic Compounds" highlighted the versatility of related compounds as building blocks for synthesizing various fluorine-bearing heterocyclic compounds like pyrazolones and coumarines, which are significant in medicinal chemistry (Shi, Wang, & Schlosser, 1996).

  • Synthesis and Redox Reactivity Studies : In "2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR," Leyva et al. (2015) explored the catalytic addition of methoxy- and fluoroanilines to 1,4-naphthoquinone, indicating their importance in synthetic chemistry and reactivity studies (Leyva et al., 2015).

  • Bioactivation and Toxicology : The bioactivation of fluorinated anilines, including 4-fluoroanilines, to reactive benzoquinoneimines was studied by Rietjens and Vervoort (1991) in "Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products." This research is relevant for understanding the toxicological aspects of these compounds (Rietjens & Vervoort, 1991).

Safety And Hazards

4-Fluoro-2-methoxyaniline is considered hazardous . It is toxic if swallowed, in contact with skin or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRRMRUVYDETQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543136
Record name 4-Fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxyaniline

CAS RN

450-91-9
Record name 4-Fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methoxyaniline
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Synthesis routes and methods I

Procedure details

Paladium/carbon(Pd/C, 5%, 0.5 g) was added to a solution of 4-fluoro-2-methoxynitrobenzene (1.65 g, 9.6 mmol) in ethanol, which was then stirred for 1 hour under 30 psi of hydrogen pressure. The reaction mixture was filtered to remove paladium/carbon, and concentrated to give 1.35 g of the titled compound. (Yield 100%)
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-2-methoxynitrobenzene (4.2 g) in ethanol (50 ml) was added Raney-nickel (0.4 g) at room temperature. To this solution was added dropwise hydrazine monohydrate (6 ml) under ice-cooling. This reaction mixture was stirred at room temperature for 1 hr and passed through Celite. The solvent was evaporated to give an oil. The oil was poured into water and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate and the solvent was evaporated to give a brown oil. The oil was subjected to silica gel column chromatography (developing solvent; hexane:ethyl acetate=1:1) to give the title compound (3.1 g) as a brown oil.
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4.2 g
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50 mL
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0.4 g
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-methoxyaniline
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Reactant of Route 6
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Citations

For This Compound
51
Citations
M Köckinger, B Wyler, C Aellig… - … Process Research & …, 2020 - ACS Publications
… Compound 2 can be prepared by the nitration of 4-fluoro-2-methoxyaniline (3). According to the patent literature, compound 2 can be synthesized by preparing a 1.13 M solution of …
Number of citations: 26 pubs.acs.org
DM Peacock, Q Jiang, PS Hanley… - Journal of the …, 2018 - ACS Publications
… Further studies were conducted primarily with 4-fluoro-2-methoxyaniline because the barrier for reductive elimination from the ortho-methoxy substituted 2i was similar to that for …
Number of citations: 26 pubs.acs.org
G Zhu, X Wang, F Wang, Y Mao… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… Commercially available 4-fluoro-2-methoxyaniline (5) was adopted as the starting materials, 1-(4-fluoro-2-methoxy-5-nitrophenyl)guanidine (16) was obtained via nitration at H 2 SO 4 /…
Number of citations: 7 onlinelibrary.wiley.com
P Thiyagamurthy, C Teja, K Naresh, K Gomathi… - Medicinal Chemistry …, 2020 - Springer
… of 6-bromo-2-chloroquinoline-3-carbaldehyde, 1, with 2-amino phenol, 2a, in the presence of DBU at ambient temperature and sequential amination with 4-fluoro-2-methoxyaniline (6a) …
Number of citations: 5 link.springer.com
DM Peacock, Q Jiang, TR Cundari, JF Hartwig - Organometallics, 2018 - ACS Publications
… Complex 1a bearing the rigid L1 reacted with 4-fluoro-2-methoxyaniline (23) and NaO-t-Bu in THF to give the corresponding Pd(II) anilido complex 2a in 73% isolated yield. The …
Number of citations: 14 pubs.acs.org
M Di Filippo, M Baumann - Molecules, 2021 - mdpi.com
… The synthesis of this specific building block is based on the nitration of its precursor, 4-fluoro-2-methoxyaniline (43). Nitration reactions are dangerous exothermic transformations due to …
Number of citations: 4 www.mdpi.com
A Guo, Q Zhang, J Zhang, J Chen, J Chen, Y Sha - ACS omega, 2020 - ACS Publications
During the process development of brigatinib, we have made an unusual observation about some impurities. Detailed investigation has led to the conclusion that impurity A is formed …
Number of citations: 5 pubs.acs.org
J Hu, Y Han, J Wang, Y Liu, Y Zhao, Y Liu… - Bioorganic & Medicinal …, 2018 - Elsevier
… The intermediate 8 was synthesized by nitration of commercially available 4-fluoro-2-methoxyaniline 7. Substituted aniline 8 was protected with (Boc) 2 O generated the intermediate 9, …
Number of citations: 10 www.sciencedirect.com
RA Ward, MJ Anderton, S Ashton… - Journal of medicinal …, 2013 - ACS Publications
… 4-Fluoro-2-methoxyaniline (2.4 g, 17.00 mmol) was added portionwise to concd H 2 SO 4 (15 mL) and cooled in a ice-water bath, keeping the temperature below 15 C. The mixture was …
Number of citations: 249 pubs.acs.org
S Guo, J Cao, M Liu, L Zhan, B Li - Chemical Engineering and Processing …, 2023 - Elsevier
Microreactors are becoming an important tool for rapid exothermic chemical reaction process intensification and continuous flow chemistry. This work focuses on the process …
Number of citations: 5 www.sciencedirect.com

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